4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound that belongs to the class of imidazo[4,5-c]pyridine derivatives. This compound is notable for its potential pharmacological activities, including antiproliferative effects against various cancer cell lines. It is characterized by a tetrahydro-imidazo[4,5-c]pyridine core structure with a 3,4-dimethoxyphenyl substituent.
This compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry and pharmacology. It is classified under organic compounds with potential therapeutic applications due to its unique structural features that may interact with biological targets.
The synthesis of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves several key steps:
The molecular formula of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is . The compound consists of a tetrahydro-imidazo[4,5-c]pyridine framework with a methoxy-substituted phenyl group.
The structure can be represented as follows:
This compound features a nitrogen-containing heterocyclic ring which contributes to its biological activities.
The compound undergoes various chemical reactions that can be utilized for further modifications or to study its reactivity:
The mechanism of action for 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance:
The physical properties of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the heterocyclic ring.
The applications of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine are diverse:
Through ongoing research and development efforts, 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine holds promise as a significant compound in medicinal chemistry.
The construction of the tetrahydroimidazo[4,5-c]pyridine scaffold relies primarily on cyclization reactions that fuse imidazole and pyridine rings with specific regiochemistry. The Pictet–Spengler reaction stands as the most efficient method, where histamine (or derivatives) condenses with carbonyl compounds under acid catalysis. This one-pot process proceeds via:
For the saturated 4,5,6,7-tetrahydro variant, reductive conditions or direct cyclization with ketones prevents aromatization. Cyclizations employing formaldehyde yield the unsubstituted scaffold, while ketones or substituted aldehydes introduce C4 substituents. Alternative methods include:
Table 1: Cyclization Methods for Imidazo[4,5-c]pyridine Core Synthesis
Cyclization Type | Reagents/Conditions | Yield Range | Key Limitations |
---|---|---|---|
Pictet–Spengler (Aldehydes) | Histamine + RCHO, HCl, Δ | 60-85% | Limited stereocontrol at C4 |
Pictet–Spengler (Ketones) | Histamine + R₂C=O, POCl₃, reflux | 40-65% | Lower yields with steric hindrance |
Reductive Amination/Cyclization | Histamine + RCHO, NaBH₃CN, MeOH | 55-75% | Competitive over-reduction |
Metal-Catalyzed Cyclization | Pd(OAc)₂, Xantphos, K₂CO₃, toluene | 45-70% | Catalyst cost, purification challenges |
Installing the 3,4-dimethoxyphenyl moiety at C4 demands strategic bond formation to avoid regioisomeric contamination. Two dominant approaches exist:
Direct C4-Alkylation via Pictet–Spengler Reaction:Reacting histamine with 3,4-dimethoxybenzaldehyde under acidic conditions (e.g., HCl in ethanol, 70–80°C) achieves regioselective incorporation. The reaction’s intramolecularity ensures exclusive attachment at C4. Key parameters:
Post-Cyclization Functionalization:The preformed unsubstituted tetrahydroimidazo[4,5-c]pyridine scaffold undergoes:
Table 2: Regioselectivity Control in 3,4-Dimethoxyphenyl Installation
Strategy | Key Regiochemical Determinants | Yield Benchmark | Purity Profile |
---|---|---|---|
Pictet–Spengler with 3,4-Dimethoxybenzaldehyde | Thermodynamic control via conjugated iminium | 70-85% | >95% (HPLC) |
C4 Lithiation/Electrophilic Quench | Kinetic lithiation ortho to N1; Low T (–78°C) critical | 50-60% | 85-90% (requires chromatography) |
Buchwald–Hartwig Amination | Pd₂(dba)₃/XPhos, limited to aryl halide derivatives | 45-55% | Moderate N-arylation byproducts |
Pictet–Spengler Advantages:
Multi-Step Route Features:
A head-to-head synthesis comparison highlights trade-offs:
Target: 4-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine • Pictet–Spengler Path (2 steps): Histamine + 3,4-dimethoxybenzaldehyde → Cyclization (HCl/EtOH, 80°C, 12h) → Product (78% yield) • Multi-Step Path (4 steps): 4-Chloroimidazo[4,5-c]pyridine → N1 protection → Pd-catalyzed Stille coupling → Deprotection → Hydrogenation (55% overall yield)
The Pictet–Spengler route dominates for simplicity, though multi-step sequences prove valuable when employing electron-deficient dimethoxyphenyl precursors incompatible with iminium electrophilicity [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1